molecular formula C9H6N3NaO3 B1448290 Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1376152-71-4

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B1448290
CAS No.: 1376152-71-4
M. Wt: 227.15 g/mol
InChI Key: OYYWSOKSZSXSFA-UHFFFAOYSA-M
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Description

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate (CAS 1376152-71-4) is a high-value heterocyclic compound featuring a 1,2,4-oxadiazole scaffold, a structure of significant interest in modern medicinal chemistry for its versatility and broad biological activities . This compound is designed for research applications, particularly in the development of novel therapeutic agents. The 1,2,4-oxadiazole ring system is recognized for its metabolic stability and ability to act as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of drug candidates . The integration of a pyridin-3-yl moiety further increases the potential for molecular interactions, making this sodium salt a valuable building block for constructing molecules that target specific disease pathways. Oxadiazole-based compounds are extensively investigated in oncology research for their ability to inhibit key enzymes and proteins involved in cancer cell proliferation . Research indicates that 1,3,4-oxadiazole derivatives, a related isomer, can exert antiproliferative effects by inhibiting targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . While the specific biological data for this salt must be confirmed through experimentation, its structure aligns with these well-established research trends. This product is offered as a sodium salt, which typically improves aqueous solubility, facilitating its use in various in vitro biological assays. It is intended for use by qualified researchers in laboratory settings only. Intended Use: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWSOKSZSXSFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-(pyridin-3-yl)-1,2,4-oxadiazole Core

  • Starting Material: Pyridine-3-carbonitrile or related pyridinyl nitriles are converted to the corresponding amidoximes by reaction with hydroxylamine hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) in ethanol under reflux conditions.
  • Cyclization: The amidoxime intermediate is then reacted with 2-bromoacetic acid derivatives or acetyl chloride equivalents to form the 1,2,4-oxadiazole ring via cyclodehydration. This step may be facilitated by coupling agents or under microwave irradiation to enhance yield and reduce reaction time.

Introduction of the Acetate Group and Sodium Salt Formation

  • The acetate moiety is introduced by alkylation or acylation of the oxadiazole intermediate with bromoacetic acid or its esters.
  • The sodium salt is formed by neutralization of the acidic hydrogen with sodium hydroxide or sodium carbonate in aqueous or alcoholic media.
  • Purification is typically achieved by recrystallization or column chromatography using solvent systems such as dichloromethane/ethyl acetate mixtures.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, DIPEA, EtOH, reflux 4 h 80-95 High purity amidoxime intermediate
Cyclodehydration to oxadiazole 2-Bromoacetic acid or acetyl chloride, base, DMF/THF, microwave or reflux 60-85 Microwave-assisted increases efficiency
Sodium salt formation NaOH or Na2CO3, aqueous/alcoholic media Quantitative Sodium salt isolated by crystallization

Analytical and Purification Techniques

  • Purification: Column chromatography on silica gel using dichloromethane/ethyl acetate (1:1) or hexanes/ethyl acetate gradients is standard.
  • Characterization: Compounds are characterized by ^1H NMR, ^13C NMR, mass spectrometry (ESI-MS), and melting point determination. For example, ^1H NMR typically shows aromatic protons of the pyridine ring and methylene protons of the acetate group.
  • Yields and Purity: Reported yields range from moderate to high (60–95%) with purities exceeding 95% after purification.

Summary of Key Research Findings

  • The use of sodium hydride as a base in DMF at low temperatures (0 °C to room temperature) is effective for deprotonation steps and nucleophilic substitution reactions involving pyridinyl nitriles.
  • Microwave-assisted cyclization significantly reduces reaction times and improves yields for oxadiazole ring formation.
  • The acetate group introduction via alkylation with bromoacetic acid derivatives is efficient and allows straightforward conversion to the sodium salt by neutralization.
  • The synthetic routes are adaptable to various substitutions on the pyridine ring, allowing for structural diversification of the oxadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The molecular formula is C9H8N4O2NaC_9H_8N_4O_2Na with a molecular weight of approximately 227.15 g/mol . The structure allows for significant interactions with biological targets, making it a candidate for drug development and other applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives related to this compound have shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Anticancer Potential

Research indicates that oxadiazole derivatives may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyridine ring enhances the compound's ability to interact with specific cellular targets involved in cancer progression.

Agricultural Applications

This compound has potential applications in agriculture as a biopesticide. Its efficacy against plant pathogens has been explored, highlighting its ability to inhibit fungal growth and protect crops from disease . The compound's low toxicity profile makes it an attractive alternative to conventional pesticides.

Material Science

In material science, compounds with oxadiazole structures are utilized for their luminescent properties. This compound can be incorporated into polymers or coatings to enhance their optical properties. This application is particularly relevant in developing advanced materials for electronics and photonics .

Case Studies and Research Findings

StudyFindings
Prabhakar et al. (2024)Demonstrated antibacterial and antifungal activities of related oxadiazole derivatives; successful synthesis confirmed via NMR and mass spectrometry .
De Gruyter (2018)Discussed the crystal structure of similar compounds; highlighted interesting pharmacological properties .
PMC (2020)Explored the synthesis of novel oxadiazole compounds with potential bioactivity; indicated good interaction profiles through molecular docking studies .

Mechanism of Action

The mechanism of action of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

Potassium 2-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Acetate
  • Structure : The oxadiazole core is substituted with a 2-chlorophenyl group instead of pyridin-3-yl.
  • Molecular Formula : C₉H₆ClN₃O₃K.
  • Potassium salts generally exhibit higher solubility in polar solvents than sodium salts, but this compound is discontinued, suggesting challenges in synthesis or stability .
2-(3-(Pyridin-3-yl)-1,2,4-Oxadiazol-5-yl)Ethanamine 2,2,2-Trifluoroacetate
  • Structure : Features an ethanamine group instead of acetate, with a trifluoroacetate counterion.
  • Molecular Formula : C₉H₉F₃N₄O₂.
  • Key Differences :
    • The amine group introduces basicity, enabling protonation at physiological pH, which enhances membrane permeability in biological systems.
    • The trifluoroacetate salt improves solubility in organic solvents, making it favorable for drug formulation .

Functional Group Modifications

Ethyl [5-(3-Methyl-1,2,4-Oxadiazol-5-yl)-2-Oxopyridin-1(2H)-yl]Acetate
  • Structure : Contains an ethyl ester group instead of a sodium carboxylate, with a 3-methyl-substituted oxadiazole.
  • Molecular Formula : C₁₂H₁₃N₃O₄.
  • Key Differences: The ester group increases lipophilicity, facilitating blood-brain barrier penetration. This is a common prodrug strategy for improving bioavailability.

Complex Heterocyclic Hybrids

[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Acetic Acid
  • Structure : Combines a triazolopyridine fused ring system with an oxadiazole-acetic acid moiety.
  • Molecular Formula : C₁₂H₁₀N₅O₃.
  • Key Differences :
    • The fused triazolopyridine system enables π-π stacking and hydrogen bonding with biological targets, such as kinases or proteases.
    • Predicted pKa of 2.95 suggests strong acidity, comparable to the sodium salt, but with enhanced structural complexity for targeted drug design .

Data Tables for Structural and Functional Comparison

Table 1: Substituent and Functional Group Impact

Compound Name Substituent on Oxadiazole Functional Group Molar Mass (g/mol) Key Properties
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate Pyridin-3-yl Sodium carboxylate 227.16 Water-soluble, irritant
Potassium 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate 2-Chlorophenyl Potassium carboxylate 283.71 Discontinued, higher electrophilicity
2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate Pyridin-3-yl Ethanamine (salt) 274.19 Enhanced membrane permeability

Biological Activity

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate (CAS No. 1376152-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₆N₃NaO₃
Molecular Weight: 227.15 g/mol
IUPAC Name: Sodium 2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate

The compound features a pyridine ring fused with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyridine Derivative: A pyridine derivative is prepared as the starting material.
  • Cyclization: The intermediate undergoes cyclization with 2-cyanothioacetamide in ethanol, yielding the oxadiazole structure.
  • Final Reaction: The product is then treated with various reagents to form the final sodium salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains by disrupting cell wall synthesis and protein function.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound also shows promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cancer Cell LineIC₅₀ (µM)
HeLa15
MCF720
A54925

The mechanism of action involves several pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Interference with DNA Synthesis: It has been suggested that the oxadiazole ring interacts with DNA, preventing replication in both bacterial and cancer cells.
  • Induction of Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy (2020) : This study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria and found it to be significantly effective compared to conventional antibiotics .
  • Anticancer Research (2021) : A recent investigation into its anticancer properties highlighted its potential as a therapeutic agent for breast cancer treatment by inducing cell cycle arrest and apoptosis .

Q & A

Q. What are common synthetic routes for Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate?

The compound is typically synthesized via hydrolysis of its methyl ester precursor. For example, a solution of methyl 3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzoate in methanol is treated with 1M NaOH, stirred at room temperature, and concentrated. The residue is extracted with ethyl acetate, dried, and evaporated to yield the sodium salt . Similar protocols involving oxadiazole intermediates and hydrolysis under basic conditions are widely used .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm the absence of methyl ester protons (δ ~3.8–4.0 ppm) and verify aromatic protons from the pyridine and oxadiazole moieties (δ 8.5–9.3 ppm) .
  • LC-MS : To validate molecular weight and purity (>95% by HPLC) .
  • X-ray crystallography : For resolving crystal structures of analogous oxadiazole derivatives, providing bond-length data and coordination geometry .

Q. How does solubility impact experimental design for this compound?

The sodium salt form enhances aqueous solubility, making it suitable for biological assays. Solubility in polar solvents (e.g., water, methanol) is critical for reaction workup and formulation. Hydrophobic interactions with ethyl acetate are exploited during extraction steps .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization strategies include:

  • Reagent stoichiometry : Adjusting NaOH equivalents to ensure complete ester hydrolysis without side reactions .
  • Purification techniques : Flash column chromatography or recrystallization to isolate high-purity product (>98%) .
  • Temperature control : Avoiding decomposition by maintaining reaction temperatures below 290°C .

Q. How to address contradictory NMR data in structural assignments?

Contradictions (e.g., unexpected splitting or integration ratios) may arise from rotational isomerism or impurities. Solutions include:

  • Variable-temperature NMR : To detect dynamic equilibria between rotamers .
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm connectivity .
  • Comparative analysis : Cross-referencing with crystallographic data from analogous structures (e.g., bond angles in oxadiazole rings) .

Q. What mechanistic insights exist for its biological activity?

While direct studies on this compound are limited, structurally related oxadiazoles act as proteasome inhibitors or nicotinic acetylcholine receptor modulators. For example:

  • Proteasome inhibition : Oxadiazole-isopropylamides disrupt catalytic β5 subunits via non-covalent interactions, validated by IC50 assays .
  • Receptor modulation : Pyridine-oxadiazole hybrids potentiate (α4)3(β2)2 receptor responses, as shown in electrophysiological studies .

Data Analysis and Interpretation

Q. How to interpret discrepancies in melting points between batches?

Variations may stem from:

  • Polymorphism : Different crystal packing modes, resolved via X-ray powder diffraction .
  • Hydration states : Thermogravimetric analysis (TGA) to detect water content .
  • Impurity profiles : HPLC-MS to identify byproducts (e.g., unhydrolyzed ester) .

Q. What strategies validate purity for pharmacological studies?

Rigorous purity assessment requires:

  • Multi-method validation : Combine HPLC (>95% purity), elemental analysis, and mass balance calculations .
  • Residual solvent analysis : GC-MS to exclude traces of methanol or ethyl acetate .

Structural and Computational Insights

Q. How can computational modeling aid in understanding its reactivity?

  • DFT calculations : Predict regioselectivity in oxadiazole formation (e.g., cyclization energetics) .
  • Docking studies : Simulate interactions with biological targets (e.g., proteasome active sites) using PyMOL or AutoDock .

Q. What crystallographic data are available for related compounds?

The crystal structure of hexaaqua-bis(3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)propionato)-neodymium(III) reveals:

  • Coordination geometry : Nd³⁺ ions bind via carboxylate oxygen atoms (bond lengths: 2.4–2.6 Å) .
  • Packing interactions : π-π stacking between pyridine rings (3.5–4.0 Å spacing) stabilizes the lattice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.